4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds through cyclization, condensation, and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to modify its functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene stands out due to its unique tetracyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-pentaene
- 4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-tetraene These compounds share similar core structures but differ in the degree of unsaturation and the presence of additional functional groups, which can influence their chemical reactivity and applications.
Properties
Molecular Formula |
C24H16N6O3 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C24H16N6O3/c1-14-18-19(16-9-5-11-31-16)20-22-26-21(17-10-6-12-32-17)28-29(22)13-25-23(20)33-24(18)30(27-14)15-7-3-2-4-8-15/h2-13,19H,1H3 |
InChI Key |
VLTSJWQGBQIPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CO5)C6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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